An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methoxyphenol (B1666288), a key intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details established synthetic protocols, presents key characterization data in a structured format, and visualizes experimental workflows for clarity.
Introduction
3-Methoxyphenol, also known as m-hydroxyanisole or resorcinol (B1680541) monomethyl ether, is a valuable building block in organic synthesis.[1][3][4] Its bifunctional nature, containing both a hydroxyl and a methoxy (B1213986) group, allows for a wide range of chemical transformations, making it a crucial component in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] This guide outlines a common and efficient method for its preparation and the analytical techniques used to confirm its identity and purity.
Synthesis of 3-Methoxyphenol
The most prevalent and well-documented method for the synthesis of 3-methoxyphenol is the selective methylation of resorcinol using dimethyl sulfate (B86663).[3][5][6][7] An optimized version of this procedure, employing a phase transfer catalyst to improve yield and purity, is also presented.
Synthesis via Selective Methylation of Resorcinol
This method involves the reaction of resorcinol with dimethyl sulfate in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion of resorcinol attacks the methyl group of dimethyl sulfate.
A common procedure involves treating resorcinol with sodium hydroxide (B78521) to form the monosodium salt, followed by the addition of dimethyl sulfate.[3][5][7] The temperature is controlled to favor mono-methylation.[3][5]
An optimized protocol using a phase transfer catalyst has been reported to achieve higher yields and purity. [6] This method utilizes a toluene-water system with tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst.[6]
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Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 11.0 g (0.1 mol) of resorcinol, 0.5 g of tetrabutylammonium bromide (TBAB), 50 mL of toluene (B28343), and 50 mL of a 2 mol/L sodium hydroxide solution.
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Reaction Conditions: Stir the mixture and heat to 80°C.
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Addition of Methylating Agent: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the reaction mixture.
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Reaction Time: After the addition is complete, continue the reaction for 8 hours at 80°C.
-
Work-up:
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Cool the reaction mixture and adjust the pH to weakly acidic with glacial acetic acid.
-
Separate the organic phase.
-
Extract the aqueous phase with 25 mL of toluene.
-
Combine the organic phases and wash with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the toluene under reduced pressure.
-
Perform vacuum distillation and collect the fraction at 115-118°C (at 0.67 kPa). This yields approximately 8.5 g of 3-methoxyphenol.[6]
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Alternative Synthesis Route
Another reported method for the synthesis of 3-methoxyphenol involves the oxidation of 3-methoxyphenylboronic acid.[5] A general procedure for the oxidation of phenylboronic acids to phenols involves the use of hydrogen peroxide.[5]
Characterization of 3-Methoxyphenol
The identity and purity of the synthesized 3-methoxyphenol are confirmed through various analytical techniques, including spectroscopic methods and determination of physical properties.
Physical Properties
The following table summarizes the key physical properties of 3-methoxyphenol.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₂ | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | Colorless to light yellow transparent oily liquid | [1] |
| Boiling Point | 113-115 °C at 5 mmHg144 °C at 25 mmHg243 °C (lit.) | [3][5][7] |
| Density | 1.131 g/mL at 25 °C | [3][5][7] |
| Refractive Index | n²⁰/D 1.552 | [3][5][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-methoxyphenol.
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¹H NMR: The proton NMR spectrum of 3-methoxyphenol typically shows signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.[8][9] The aromatic protons appear in the range of 6.4-7.1 ppm, the methoxy protons as a singlet around 3.8 ppm, and the hydroxyl proton as a broad singlet.[9]
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¹³C NMR: The carbon NMR spectrum shows distinct signals for the seven carbon atoms.[9][10] The carbon of the methoxy group appears around 55 ppm, while the aromatic carbons are observed in the region of 100-160 ppm.[9]
The IR spectrum of 3-methoxyphenol displays characteristic absorption bands that confirm the presence of its functional groups.[11][12]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Phenol) | 1200-1260 |
| C-O Stretch (Ether) | 1000-1300 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-methoxyphenol.[13][14] The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 124.[4]
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for 3-methoxyphenol.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]
- 4. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-Methoxyphenol(150-19-6) 1H NMR [m.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 3-Methoxyphenol(150-19-6) IR Spectrum [m.chemicalbook.com]
- 12. IR Comparison [webspectra.chem.ucla.edu]
- 13. 3-Methoxyphenol(150-19-6) MS spectrum [chemicalbook.com]
- 14. 3-Methoxyphenol, TMS derivative [webbook.nist.gov]
